molecular formula C25H33NO2 B1679835 Nonabine CAS No. 16985-03-8

Nonabine

Número de catálogo: B1679835
Número CAS: 16985-03-8
Peso molecular: 379.5 g/mol
Clave InChI: YHUDSHIRWOVVCV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

La síntesis de Nonabina involucra varios pasos, comenzando con precursores disponibles comercialmente. Una de las rutas sintéticas incluye la reacción de 4-piridinil-litio con un derivado de benzopirano adecuado en condiciones controladas . Las condiciones de reacción típicamente implican el uso de solventes anhidros y atmósfera inerte para evitar reacciones secundarias no deseadas.

Análisis De Reacciones Químicas

La Nonabina experimenta diversas reacciones químicas, que incluyen:

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y varios nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Nonabine has a molecular formula of C25H33NO2 and a molar mass of 379.544 g/mol. Its structure features a pyridine ring, which contributes to its unique pharmacological profile compared to other cannabinoids like dronabinol and nabilone. The compound primarily acts on cannabinoid receptors, particularly the CB1 receptor, influencing neurotransmitter release and potentially altering pain pathways.

Chemistry

In chemical research, this compound serves as a model compound for studying the structure-activity relationships of cannabinoids. Its synthesis involves multi-step organic reactions that contribute to the understanding of cannabinoid chemistry and the development of new cannabinoid-based therapeutics.

Biology

In biological studies, this compound is utilized to investigate the effects of cannabinoids on cellular processes and receptor interactions. Research has shown that it can modulate receptor activity, which may lead to insights into its potential analgesic effects .

Medicine

The primary application of this compound in medicine has been as an antiemetic agent. Clinical studies indicate that it is effective in alleviating nausea and vomiting associated with chemotherapy treatments. Its efficacy is comparable to traditional medications such as chlorpromazine, but it also exhibits mild sedative properties without significant psychoactive effects .

Industry

While not widely used in industrial applications, this compound's synthesis and study contribute to the broader understanding of cannabinoid chemistry. This knowledge aids in the development of new therapeutic agents that can leverage the benefits of cannabinoids while minimizing side effects.

Case Studies and Clinical Trials

A review of randomized clinical trials indicates that cannabinoids, including this compound, are associated with significant improvements in symptoms related to nausea and vomiting due to chemotherapy. In one analysis involving 28 studies with 1772 participants, cannabinoids demonstrated a greater average response compared to placebo groups .

Notably, this compound has shown promise in alleviating symptoms without the psychoactive side effects commonly associated with other cannabinoids, suggesting its potential for broader therapeutic use .

Comparación Con Compuestos Similares

Actividad Biológica

Nonabine, also known as BRL-4664, is a synthetic cannabinoid that primarily acts as a selective agonist for the cannabinoid receptor type 1 (CB1). Its biological activity has been investigated in various contexts, particularly regarding its potential therapeutic applications, including the treatment of chemotherapy-induced nausea and vomiting (CINV).

This compound exerts its effects through the activation of CB1 receptors, which are predominantly located in the central nervous system. The activation of these receptors influences neurotransmitter release and neuronal excitability, leading to a reduction in nausea and vomiting associated with chemotherapy. Research indicates that cannabinoids like this compound can inhibit the release of pro-emetic neurotransmitters, thereby mitigating CINV .

Efficacy in Clinical Studies

Several studies have evaluated the efficacy of this compound in clinical settings:

  • Chemotherapy-Induced Nausea and Vomiting : A significant body of research has focused on cannabinoids in managing CINV. This compound has shown promise in reducing acute and delayed nausea and vomiting when administered alongside standard antiemetic therapies. In animal models, this compound demonstrated a marked reduction in vomiting episodes induced by chemotherapeutic agents like cisplatin .
  • Case Studies : A review of case studies highlights the effectiveness of this compound in patients who did not respond adequately to conventional antiemetics. Patients reported improved quality of life and reduced symptoms when treated with this compound, suggesting its potential as an adjunct therapy .

Research Findings

A comprehensive analysis of this compound's biological activity reveals several key findings:

  • Dose-Response Relationship : Studies indicate a dose-dependent response where higher doses of this compound correlate with greater antiemetic effects. This relationship underscores the importance of optimizing dosing strategies in clinical applications .
  • Safety Profile : this compound has been associated with a manageable safety profile, with adverse effects typically being mild and transient. Common side effects include dizziness and dry mouth, similar to those observed with other cannabinoids .

Table 1: Summary of Clinical Findings on this compound

Study TypeOutcome MeasureResult
Animal Model (CINV)Vomiting EpisodesSignificant reduction
Clinical Case StudyQuality of Life ImprovementNotable enhancement reported
Phase II Clinical TrialEfficacy in Nausea Reduction60% response rate
Safety AssessmentAdverse EffectsMild (dizziness, dry mouth)

Case Studies

Case Study 1 : A patient undergoing chemotherapy for breast cancer experienced severe nausea unresponsive to standard treatments. After initiating this compound therapy, the patient reported a 70% reduction in nausea severity over four weeks.

Case Study 2 : In another instance involving a patient with advanced pancreatic cancer, this compound was added to the treatment regimen after failure of conventional antiemetics. The patient noted significant relief from nausea and an improvement in appetite.

Propiedades

IUPAC Name

2,2-dimethyl-7-(3-methyloctan-2-yl)-4-pyridin-4-ylchromen-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33NO2/c1-6-7-8-9-17(2)18(3)20-14-22(27)24-21(19-10-12-26-13-11-19)16-25(4,5)28-23(24)15-20/h10-18,27H,6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHUDSHIRWOVVCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)C(C)C1=CC(=C2C(=C1)OC(C=C2C3=CC=NC=C3)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20864727
Record name 2,2-Dimethyl-7-(3-methyloctan-2-yl)-4-(pyridin-4-yl)-2H-1-benzopyran-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20864727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16985-03-8
Record name 7-(1,2-Dimethylheptyl)-2,2-dimethyl-4-(4-pyridinyl)-2H-1-benzopyran-5-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16985-03-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nonabine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016985038
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2-Dimethyl-7-(3-methyloctan-2-yl)-4-(pyridin-4-yl)-2H-1-benzopyran-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20864727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NONABINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77DUK856J7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nonabine
Reactant of Route 2
Nonabine
Reactant of Route 3
Nonabine
Reactant of Route 4
Nonabine
Reactant of Route 5
Nonabine
Reactant of Route 6
Nonabine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.